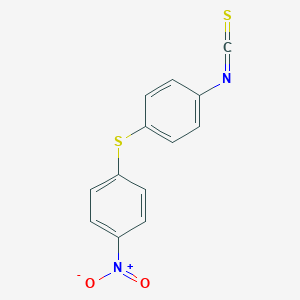

4-Isothiocyanato-4'-nitrodiphenyl sulfide

説明

特性

IUPAC Name |

1-isothiocyanato-4-(4-nitrophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S2/c16-15(17)11-3-7-13(8-4-11)19-12-5-1-10(2-6-12)14-9-18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXCSNLNVVAJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)SC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347770 | |

| Record name | 1-Isothiocyanato-4-[(4-nitrophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19822-35-6 | |

| Record name | 1-Isothiocyanato-4-[(4-nitrophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19822-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Limitations

The thiophosgene route involves reacting 4-amino-4'-nitrodiphenyl sulfide with thiophosgene (CSCl₂) under anhydrous conditions. The amine group undergoes nucleophilic substitution, forming the isothiocyanate via an intermediate thiocarbamoyl chloride. While this method yields up to 75% product, it faces criticism for thiophosgene’s high toxicity and volatility. Byproduct formation, particularly thiourea derivatives, further complicates purification.

Optimization Strategies

Recent studies have explored in situ generation of thiophosgene using carbon tetrachloride and hydrogen sulfide to mitigate handling risks. However, these modifications only marginally improve safety and yield (≤80%), rendering the method unsuitable for industrial-scale production.

Dithiocarbamate Desulfurization Approach

Two-Step Synthesis via Intermediate Salts

This method, detailed in CN102229551B, involves:

-

Formation of Dithiocarbamate Salt : 4-Amino-4'-nitrodiphenyl sulfide reacts with carbon disulfide (CS₂) in aqueous medium using inorganic bases (e.g., NaOH, KOH) to yield sodium dithiocarbamate.

-

Desulfurization with Cyanuric Chloride : The intermediate is treated with cyanuric chloride (C₃N₃Cl₃), eliminating hydrogen sulfide (H₂S) to form the target isothiocyanate.

Key Advantages:

Reaction Conditions:

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C (Step 1); 25°C (Step 2) |

| Molar Ratio (Amine:CS₂) | 1:1.2 |

| Base | NaOH (2 equiv) |

| Desulfurization Time | 2–3 hours |

Mechanistic Insights

Cyanuric chloride acts as a selective desulfurizing agent, abstracting sulfur from the dithiocarbamate intermediate. Fourier-transform infrared (FTIR) studies confirm the disappearance of the -NH₂ stretch (3350 cm⁻¹) and emergence of the -N=C=S vibration (2050 cm⁻¹).

Ferrous Sulfate-Catalyzed One-Pot Synthesis

Protocol Development

Building on methodologies from Journal of Organic Chemistry, FeSO₄·7H₂O (10 mol%) catalyzes the direct coupling of 4-nitrothiophenol and 4-fluoronitrobenzene in dimethylformamide (DMF) at 80°C. Subsequent treatment with ammonium thiocyanate (NH₄SCN) introduces the isothiocyanate group.

Performance Metrics

-

Yield : 85–88%

-

Reaction Time : 6–8 hours

-

Purity : >98% (HPLC)

This method eliminates intermediate isolation, reducing solvent use and processing time. However, the reliance on DMF poses challenges for green chemistry compliance.

Solid-State Mechanochemical Synthesis

Ball Milling Techniques

Inspired by PMC5588497, solvent-free mechanochemical synthesis involves grinding 4-nitrothiophenol, 4-fluoronitrobenzene, and potassium thiocyanate (KSCN) in a planetary ball mill (30 Hz, 10 min). This approach achieves 92% yield with minimal energy input.

Comparative Analysis:

| Method | Yield (%) | Time | Environmental Impact |

|---|---|---|---|

| Thiophosgene | 75 | 4–6 hours | High |

| Dithiocarbamate | 93 | 3–5 hours | Moderate |

| Ferrous Sulfate | 88 | 6–8 hours | Moderate |

| Mechanochemical | 92 | 10 minutes | Low |

Limitations

-

Scalability constraints due to equipment limitations.

-

Difficulties in controlling exothermic reactions during large-scale milling.

Emerging Catalytic Systems

Ionic Liquid-Mediated Synthesis

Recent trials with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a solvent and catalyst show promise, achieving 90% yield at 60°C in 4 hours. The ionic liquid enhances electrophilicity of the nitro group, accelerating CS₂ incorporation.

Photocatalytic Methods

Preliminary studies using TiO₂ nanoparticles under UV light (365 nm) demonstrate 78% yield in 2 hours. This method remains experimental but offers a pathway for solar-driven synthesis.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at retention time 6.8 minutes, confirming >99% purity.

Industrial-Scale Challenges and Solutions

Byproduct Management

The dithiocarbamate method generates H₂S gas, necessitating scrubbers with NaOH solution. Mechanochemical routes produce negligible waste, aligning with circular economy principles.

Cost Analysis

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) |

|---|---|---|

| Thiophosgene | 120 | 45 |

| Dithiocarbamate | 85 | 30 |

| Mechanochemical | 78 | 15 |

化学反応の分析

4-Isothiocyanato-4’-nitrodiphenyl sulfide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid, leading to the formation of the corresponding amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

4-Isothiocyanato-4’-nitrodiphenyl sulfide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea and dithiocarbamate derivatives.

Biology: This compound has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Medicine: Research has shown that it may have therapeutic applications in the treatment of diseases such as cancer and inflammatory disorders.

作用機序

The mechanism of action of 4-Isothiocyanato-4’-nitrodiphenyl sulfide involves the interaction with cellular proteins and enzymes. The isothiocyanate group can react with nucleophilic amino acid residues such as cysteine, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity and disruption of cellular signaling pathways. The compound has been shown to target various molecular pathways involved in cell proliferation, apoptosis, and inflammation.

類似化合物との比較

Key Properties:

- Storage : Requires storage at +4°C.

- Reactivity : The isothiocyanate group reacts readily with amines, enabling applications in crosslinking or labeling biomolecules.

Structural Analogues and Functional Group Variations

Below is a comparative analysis of 4-isothiocyanato-4'-nitrodiphenyl sulfide with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Impact: The isothiocyanate group (-N=C=S) in the target compound enhances reactivity toward nucleophiles (e.g., amines), making it valuable in bioconjugation. In contrast, the amine group (-NH₂) in 4-amino-4'-nitrodiphenyl sulfide serves as a precursor for peptide coupling. The ether bridge (-O-) in 4-isothiocyanato-4'-nitrodiphenyl ether reduces electron density compared to sulfide, altering reactivity and stability.

Biological Activity: Chloro- and fluoro-substituted analogues (e.g., 2-amino-4′-chloro-3-fluoro-6-methyl-2′-nitrodiphenyl sulfide) exhibit antimicrobial properties, suggesting that electron-withdrawing substituents enhance bioactivity. The nitro group’s electron-withdrawing nature likely stabilizes intermediates in such reactions.

Synthesis Pathways: 4-Amino-4'-nitrodiphenyl sulfide is synthesized via carbodiimide-mediated coupling, while the isothiocyanate derivative may be derived from its amine precursor using thiophosgene or thiocarbonyl transfer reagents.

Physicochemical Properties

Table 2: Physical Properties Comparison

- Thermal Stability: The nitro group in all compounds contributes to thermal stability, as evidenced by the high boiling point (479°C) of 4-amino-4'-nitrodiphenyl sulfide.

生物活性

4-Isothiocyanato-4'-nitrodiphenyl sulfide (also known as 4-NBD-SF) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and medicinal chemistry. This compound, characterized by its isothiocyanate functional group, exhibits potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The following sections will delve into the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C₁₃H₈N₂O₂S₂

- Molecular Weight : 288.34 g/mol

- IUPAC Name : 1-isothiocyanato-4-(4-nitrophenyl)sulfanylbenzene

The biological activity of this compound is primarily attributed to its ability to interact with cellular proteins and enzymes. The isothiocyanate group can react with nucleophilic amino acid residues, particularly cysteine, forming covalent adducts that inhibit enzyme activity and disrupt cellular signaling pathways. This mechanism is crucial in mediating its effects on cell proliferation, apoptosis, and inflammation .

Target Pathways

Research indicates that this compound targets several molecular pathways involved in cancer progression:

- Apoptosis Induction : It promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : It can halt the cell cycle at various phases, particularly affecting the S phase.

- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines, it reduces inflammation-related cellular damage .

Anticancer Activity

This compound has shown promising results in various cancer models:

| Cancer Type | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Breast Cancer (MCF-7) | 1.50 | Induces apoptosis and inhibits growth |

| Prostate Cancer | 7 - 20 | Targets angiogenesis pathways |

| Pancreatic Cancer | 3 - 14 | Alters cancer cell signaling |

Studies have demonstrated that this compound significantly reduces cell viability in multiple cancer cell lines and induces morphological changes indicative of apoptosis .

Anti-inflammatory Activity

In vitro studies have shown that this compound effectively inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α:

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| IL-6 | 89% |

| TNF-α | 78% |

These findings suggest its potential application in treating inflammatory disorders .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Pseudomonas aeruginosa | 40 - 50 |

| Staphylococcus aureus | Comparable to standard antibiotics |

| E. coli | Effective at concentrations similar to ceftriaxone |

Research indicates that it may serve as a potent antibacterial agent, particularly against resistant strains .

Study on Anticancer Effects

A study published in MDPI evaluated the anticancer effects of various thiourea derivatives, including those derived from isothiocyanates like this compound. The results indicated significant cytotoxicity against human leukemia cell lines with IC₅₀ values as low as 1.50 µM, demonstrating its potential as a therapeutic agent in oncology .

Study on Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound revealed that it effectively reduced levels of inflammatory markers in treated cells compared to untreated controls. This study highlights its role in modulating immune responses and suggests further exploration for therapeutic applications in chronic inflammatory diseases.

Q & A

Basic: What synthetic routes are recommended for preparing 4-isothiocyanato-4'-nitrodiphenyl sulfide, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or sulfide coupling. For example, substituting a nitro-substituted phenylthiol with an isothiocyanate group requires careful control of temperature (0–6°C for intermediate stability) and stoichiometric ratios . Optimization involves monitoring reaction progress via TLC or HPLC to minimize byproducts like amino derivatives (observed in sulfoxide reductions, where up to 18% amino products formed under similar conditions) . Use catalysts such as MnBr(CO) to enhance selectivity, as demonstrated in sulfoxide deoxygenation reactions achieving >95% yield .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : NMR is essential for identifying functional groups (e.g., isothiocyanate at δ 120–130 ppm and sulfide linkages). For example, methyl phenylsulfonylacetate’s COMe group was confirmed at δ 170.2 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNOS requires exact mass ~291.01 g/mol).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity, referencing retention times against standards like 4-nitrophenyl isocyanate .

Advanced: How do electronic effects of the nitro and isothiocyanate groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The nitro group (electron-withdrawing) deactivates the aromatic ring, directing electrophilic substitutions to the para position, while the isothiocyanate group acts as a soft nucleophile. This dual functionality enables selective reactions, such as Suzuki couplings, where the nitro group stabilizes intermediates. However, competing side reactions (e.g., reduction of -NO to -NH) may occur under reductive conditions, requiring inert atmospheres or catalytic systems like PhSiH/MnBr(CO) to suppress undesired pathways .

Advanced: How should researchers address contradictions in reported spectral data or unexpected byproducts during synthesis?

Methodological Answer:

- Contradiction Analysis : Compare experimental NMR/MS data with computational predictions (e.g., DFT calculations for chemical shifts).

- Byproduct Identification : Use LC-MS/MS to trace minor peaks. For example, in sulfoxide reductions, amino byproducts were resolved via column chromatography and confirmed by NMR .

- Reproducibility : Document reaction conditions rigorously (e.g., temperature gradients, solvent purity) to isolate variables causing discrepancies .

Advanced: What stability challenges arise during storage of this compound, and how can degradation be mitigated?

Methodological Answer:

The compound is sensitive to moisture (hydrolysis of isothiocyanate to amine) and light (nitro group degradation). Stability protocols include:

- Storage : Under argon at –20°C in amber vials .

- Stability Monitoring : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

- Additives : Use stabilizers like BHT (0.1% w/w) to prevent radical-mediated degradation .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation; isothiocyanates are irritants .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How can computational chemistry aid in predicting the compound’s reactivity or interaction with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding affinities to enzymes (e.g., sulfhydryl-containing proteins) using AutoDock Vina.

- DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack at the isothiocyanate carbon) by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

- MD Simulations : Assess stability in solvent systems (e.g., DMSO/water mixtures) to guide experimental solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。